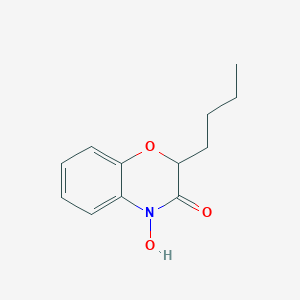
Chlorate
概要
説明
The chlorate ion is a polyatomic ion with the chemical formula ClO₃⁻. It is derived from chloric acid and contains one chlorine atom in the +5 oxidation state bonded to three oxygen atoms. The this compound ion is known for its strong oxidizing properties and is commonly found in various salts, such as sodium this compound and potassium this compound.
科学的研究の応用
Chlorates have various applications in scientific research and industry:
Chemistry: Used as oxidizing agents in chemical reactions and synthesis.
Biology: Employed in studies of oxidative stress and cellular responses.
Medicine: Investigated for potential therapeutic uses in treating certain diseases.
Industry: Utilized in the production of herbicides, explosives, and disinfectants.
作用機序
The reaction between free chlorine (HOCl/OCl {sup {minus}}) and chlorite ion (ClO {sub 2} {sup {minus}}) has been studied in the pH 6.4-10.0 region . The reaction proceeds through the Cl {sub 2}O {sub 2} intermediate followed by a direct reaction of the intermediate with hypochlorous acid to form chlorate ion .
Safety and Hazards
将来の方向性
There is evidence that chlorous acid or sodium chlorite is effective against various bacteria, but the actual mechanism is not well understood . One reason for this is that the composition of chlorine-based compounds contained in sodium chlorite solutions has not been clearly elucidated . The composition can vary greatly with pH . In addition, the conventional iodometric titration method, the N, N -diethyl- p -phenylenediamine sulfate (DPD) method and the absorption photometric method cannot clarify the composition .
準備方法
Synthetic Routes and Reaction Conditions
Chlorates can be synthesized in the laboratory by adding chlorine gas to hot metal hydroxides, such as potassium hydroxide. This reaction involves the disproportionation of chlorine, where chlorine is both reduced and oxidized, forming chloride ions and chlorate ions: [ 3Cl₂ + 6KOH → 5KCl + KClO₃ + 3H₂O ]
Industrial Production Methods
Industrially, sodium this compound is produced through the electrolysis of an aqueous sodium chloride solution (brine). The process involves the mixing of chlorine and sodium hydroxide, followed by heating the reactants to 50–70°C. This method is efficient and widely used for large-scale production.
化学反応の分析
Types of Reactions
The chlorate ion undergoes various chemical reactions, including:
Oxidation: Chlorates are strong oxidizing agents and can oxidize other substances.
Reduction: Chlorates can be reduced to chloride ions or other lower oxidation state oxyanions.
Disproportionation: Chlorates can disproportionate under certain conditions.
Common Reagents and Conditions
Oxidation: Chlorates can oxidize organic compounds, metals, and other reducing agents.
Reduction: Common reducing agents include sulfur dioxide and hydrogen peroxide.
Disproportionation: This reaction can occur in the presence of acids or bases.
Major Products Formed
Oxidation: Products include chlorides, oxides, and other oxidized species.
Reduction: Products include chloride ions and water.
Disproportionation: Products include chloride ions and oxygen gas.
類似化合物との比較
Similar Compounds
Chlorite ion (ClO₂⁻): Contains chlorine in the +3 oxidation state.
Perchlorate ion (ClO₄⁻): Contains chlorine in the +7 oxidation state.
Hypochlorite ion (ClO⁻): Contains chlorine in the +1 oxidation state.
Uniqueness
The this compound ion is unique due to its intermediate oxidation state (+5) and its strong oxidizing properties. It is more stable than the hypochlorite ion but less stable than the perthis compound ion, making it suitable for specific applications where controlled oxidation is required.
特性
IUPAC Name |
chlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO3/c2-1(3)4/h(H,2,3,4)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEGARKTQYYJKE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClO3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073137 | |
| Record name | Chlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorate, n.o.s., wet appears as a moist solid or slurry., Chlorate, inorganic, n.o.s. is a white crystalline. It is soluble in water. The material itself is noncombustible, but it can form a very flammable mixture with combustible materials, and this mixture may be explosive if the combustible material is very finely divided. The mixture can be ignited by friction. Contact with strong sulfuric acid can cause fires or explosions. When mixed with ammonium salts, spontaneous decomposition and ignition may result. Prolonged exposure of the material to heat or fire can result in an explosion. | |
| Record name | CHLORATE, N.O.S., WET | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10818 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORATES, INORGANIC, N.O.S. | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/363 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
14866-68-3 | |
| Record name | CHLORATE, N.O.S., WET | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/10818 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORATES, INORGANIC, N.O.S. | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/363 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14866-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorates | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014866683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORATE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08Z8093742 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


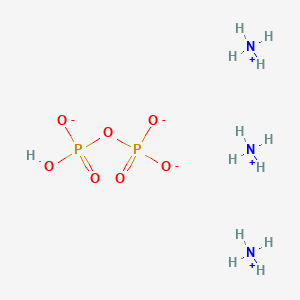
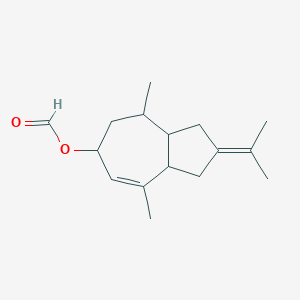
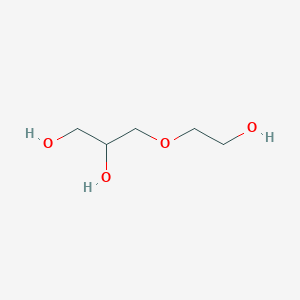




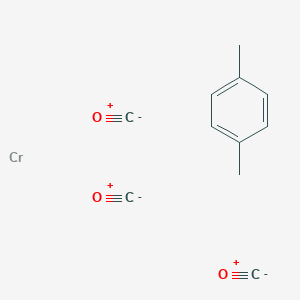

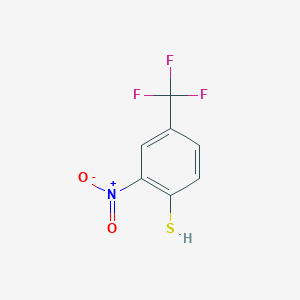
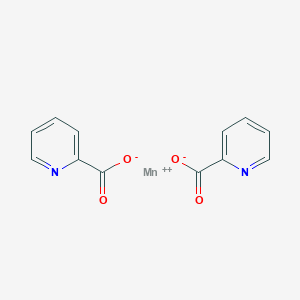
![2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane](/img/structure/B78966.png)

